benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate
Description
Benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazinone derivative characterized by a naphthalene substituent at the 3-position of the pyridazinone core and a benzyl ester group linked via an acetoxy moiety. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The benzyl ester moiety may serve as a prodrug feature, improving bioavailability through hydrolysis to the corresponding carboxylic acid in vivo .
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate |
InChI |
InChI=1S/C23H18N2O3/c26-22-13-12-21(20-11-10-18-8-4-5-9-19(18)14-20)24-25(22)15-23(27)28-16-17-6-2-1-3-7-17/h1-14H,15-16H2 |
InChI Key |
FVXJZFJOMFNMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Biological Activity
Benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving the pyridazinone scaffold. The benzyl group is introduced to enhance its pharmacological properties. The molecular formula is with a molecular weight of approximately 370.40 g/mol .
1. Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of pyridazinone, including this compound, exhibit significant inhibitory activity against various enzymes:
- Carbonic Anhydrase (CA) : The compound showed varying inhibition constants (Ki) against different isoforms of carbonic anhydrase, with values ranging from low nanomolar concentrations to moderate levels. For instance, some derivatives exhibited Ki values as low as 5.3 nM, indicating potent inhibition .
- Acetylcholinesterase (AChE) : Other studies highlighted the potential of similar pyridazinone derivatives as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
2. Anti-inflammatory Properties
This compound has been evaluated for anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play significant roles in inflammatory responses .
Case Study 1: In vitro Activity Against Cancer Cells
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 8.7 |
| HeLa (Cervical) | 12.3 |
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This finding supports its role as a potential therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate with related pyridazinone derivatives, focusing on structural modifications, synthesis routes, and physicochemical properties.
Substituent Effects at the Pyridazinone 3-Position
Key Findings :
- The naphthalen-2-yl group in the target compound confers greater hydrophobicity compared to benzyloxy or nitrobenzyloxy substituents, which may improve membrane permeability .
- Sulfonamide-containing analogs (e.g., 5a, 5b) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the benzyl ester in the target compound may require metabolic activation .
Ester vs. Amide Functional Groups
Key Findings :
- The benzyl ester in the target compound is structurally analogous to acetamide derivatives (e.g., N-benzyl-2-[...]acetamide) but differs in hydrolytic stability. Esters are more prone to enzymatic cleavage, making them suitable for prodrug strategies .
- Carboxylic acid derivatives (e.g., 7a) exhibit higher polarity, which may limit blood-brain barrier penetration compared to the neutral ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
